

Comparative Guide to the Biological Activity of 2,8-Dichloroquinazoline Derivatives

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Compound of Interest

Compound Name: 2,8-Dichloroquinazoline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of **2,8-dichloroquinazoline** derivatives, focusing on their potential as anticancer agents. The information presented is based on available experimental data for closely related quinazoline analogues, offering insights into the structure-activity relationships (SAR) that may govern the efficacy of this specific scaffold. While direct studies on a broad series of **2,8-dichloroquinazoline** derivatives are limited in the reviewed literature, the data from analogous compounds, particularly those with substitutions at the 2 and 8 positions, provide a valuable framework for future research and development.

Anticancer Activity: A Focus on Kinase Inhibition

Quinazoline derivatives are a well-established class of compounds in cancer chemotherapy, with many exerting their effects through the inhibition of protein kinases crucial for cancer cell proliferation and survival.^{[1][2]} The 2,8-disubstituted quinazoline scaffold is a promising area of investigation, with variations at these positions significantly influencing biological activity.

Cytotoxicity of Substituted Quinazoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various quinazoline derivatives against a panel of human cancer cell lines. The data highlights how different substituents on the quinazoline core impact their anticancer potency, measured by the half-maximal inhibitory concentration (IC50).

Compound ID	Substitution Pattern	Cancer Cell Line	IC50 (μM)	Reference
Series 1	2-Aryl-4-aminoquinazoline Derivatives			
18a	2-(substituted)-4-amino	K562 (Leukemia)	0.3 ± 0.01	[3]
18b	2-(substituted)-4-amino	K562 (Leukemia)	0.05 ± 0.02	[3]
Series 2	Quinazoline-based Thiazole Derivatives			
4f	2-(thiazolyl)-4-amino	Wild-type EGFR	2.17 nM	[4]
4f	2-(thiazolyl)-4-amino	L858R/T790M Mutant EGFR	2.81 nM	[4]
4f	2-(thiazolyl)-4-amino	L858R/T790M/C 797S Mutant EGFR	3.62 nM	[4]
Series 3	2-Chloro-4-anilino-quinazoline Derivative			
80	2-chloro-4-anilino	EGFR	Potent Inhibition	[5]
80	2-chloro-4-anilino	VEGFR-2	Potent Inhibition	[5]
Series 4	2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid			

6e	2-(3-bromophenyl)-8-fluoro-4-carboxylic acid	MCF-7 (Breast)	168.78	[6]
Series 5	Quinazoline-based Triazole-Acetamides			
8a	2-(oxymethyltriazole-5-yl)-quinazoline	HCT-116 (Colon)	10.72 (48h), 5.33 (72h)	[7]
8a	2-(oxymethyltriazole-5-yl)-quinazoline	HepG2 (Liver)	17.48 (48h), 7.94 (72h)	[7]
8a	2-(oxymethyltriazole-5-yl)-quinazoline	MCF-7 (Breast)	12.96 (72h)	[7]
8f	2-(oxymethyltriazole-5-yl)-quinazoline	MCF-7 (Breast)	21.29 (48h)	[7]
8k	2-(oxymethyltriazole-5-yl)-quinazoline	MCF-7 (Breast)	11.32 (72h)	[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., **2,8-dichloroquinazoline** derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7][8]

EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against Epidermal Growth Factor Receptor (EGFR) kinase is often evaluated using an enzyme-linked immunosorbent assay (ELISA).

- Plate Coating: 96-well plates are coated with a substrate for the EGFR kinase.
- Kinase Reaction: Recombinant human EGFR is incubated with the test compounds at various concentrations in the presence of ATP.
- Detection: The level of substrate phosphorylation is detected using a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Signal Measurement: A chromogenic substrate is added, and the resulting colorimetric signal is measured using a microplate reader.

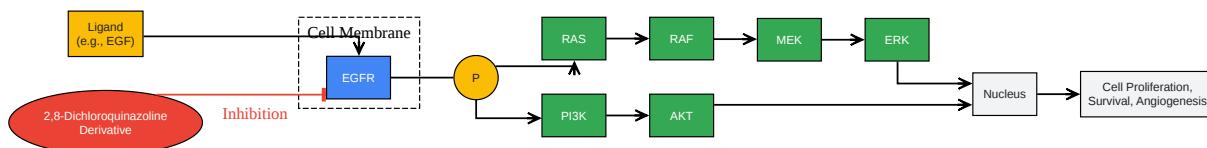
- Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.[4]

Signaling Pathways and Mechanisms of Action

Quinazoline derivatives frequently exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5]

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.



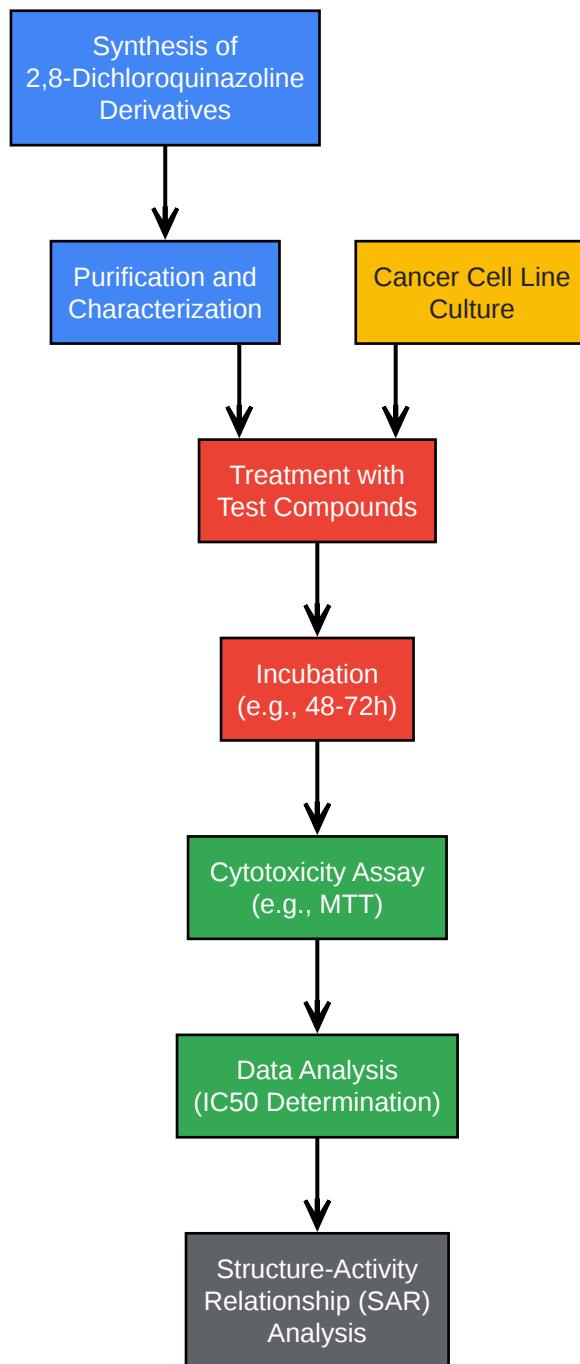
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Caption: EGFR signaling pathway and its inhibition by **2,8-dichloroquinazoline** derivatives.

As illustrated in the diagram, **2,8-dichloroquinazoline** derivatives are hypothesized to act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream activation of pro-survival signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. The blockade of these pathways ultimately leads to the suppression of cancer cell proliferation, survival, and angiogenesis.[9]

Experimental Workflow for Cytotoxicity Screening

The general workflow for evaluating the cytotoxic potential of novel **2,8-dichloroquinazoline** derivatives is a multi-step process that begins with compound synthesis and culminates in the determination of their efficacy against cancer cells.



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Caption: General experimental workflow for in vitro cytotoxicity screening of **2,8-dichloroquinazoline** derivatives.

This systematic approach allows for the identification of lead compounds with potent anticancer activity and provides valuable data for understanding the structure-activity relationships within this chemical series. Further optimization of these lead compounds can then be pursued to develop more effective and selective anticancer agents.

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